molecular formula C12H10ClN3O B5641607 1-(4-Chlorophenyl)-3-pyridin-3-ylurea CAS No. 13208-59-8

1-(4-Chlorophenyl)-3-pyridin-3-ylurea

Cat. No.: B5641607
CAS No.: 13208-59-8
M. Wt: 247.68 g/mol
InChI Key: QPGSWBUOFHXFFX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-pyridin-3-ylurea is a chemical compound that features a urea linkage between a 4-chlorophenyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-pyridin-3-ylurea typically involves the reaction of 4-chloroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Biological Activity

1-(4-Chlorophenyl)-3-pyridin-3-ylurea is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a urea linkage between a 4-chlorophenyl group and a pyridin-3-yl group. Its molecular formula is C12H10ClN3OC_{12}H_{10}ClN_3O, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing critical signaling pathways. The urea functional group allows for the formation of hydrogen bonds with macromolecules, enhancing its binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, which is crucial for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has been shown to inhibit specific kinases involved in cancer pathways, suggesting its utility in targeting cancer cells. The structural features that enhance its binding affinity contribute to its effectiveness in modulating cancer-related signaling pathways.

Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Activity : A study published in Biodiversitas highlighted the compound's antibacterial properties, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Research published in MDPI revealed that this compound can effectively inhibit certain cancer cell lines by disrupting their growth signaling pathways, positioning it as a candidate for further drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-Chlorophenyl)-3-pyridin-2-ylureaC12H10ClN3OC_{12}H_{10}ClN_3OSimilar structure but different substitution pattern affecting biological activity.
1-(4-Bromophenyl)-3-pyridin-3-ylureaC12H10BrN3OC_{12}H_{10}BrN_3OBromine substitution may alter reactivity and biological effects compared to chlorine.
1-(4-Methylphenyl)-3-pyridin-3-ylureaC12H13N3OC_{12}H_{13}N_3OMethyl group influences compound properties and interactions with biological targets.

Clinical Relevance

The potential applications of this compound extend into clinical settings, particularly in oncology and infectious diseases. Ongoing research aims to elucidate its efficacy as a therapeutic agent against resistant strains of bacteria and various cancer types.

Future Directions

Future studies are warranted to explore the full spectrum of biological activities associated with this compound. Investigating its pharmacokinetics, toxicity profiles, and synergistic effects with other drugs will be crucial for developing effective therapeutic strategies.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGSWBUOFHXFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353922
Record name 1-(4-chlorophenyl)-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13208-59-8
Record name 1-(4-chlorophenyl)-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)-N'-(3-PYRIDINYL)UREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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